Comprehensive Technical Guide: Physical, Chemical, and Pharmacological Properties of (1R)-1-Phenyl-2-pyrrolidin-1-ylethanamine
Comprehensive Technical Guide: Physical, Chemical, and Pharmacological Properties of (1R)-1-Phenyl-2-pyrrolidin-1-ylethanamine
Abstract
(1R)-1-Phenyl-2-pyrrolidin-1-ylethanamine is a highly versatile chiral diamine that serves as a privileged scaffold in advanced organic synthesis and drug discovery[1]. Characterized by a defined benzylic chiral center and a basic pyrrolidine moiety, it is critically utilized as a building block in the development of kinase inhibitors, particularly those targeting GSK-3β for the treatment of neurodegenerative diseases[2]. This technical guide provides an in-depth analysis of its physicochemical properties, a self-validating stereoretentive synthetic protocol, and its mechanistic role in modern pharmacology.
Molecular Architecture & Physicochemical Profiling
The structural uniqueness of (1R)-1-phenyl-2-pyrrolidin-1-ylethanamine lies in its dual-amine functionality. The primary amine at the benzylic position (C1) is highly reactive and serves as the primary site for derivatization (e.g., amide or urea formation in drug design). The tertiary amine embedded within the pyrrolidine ring at C2 provides a localized region of high basicity and steric bulk, which is crucial for establishing binding affinity within specific kinase ATP-binding pockets[2].
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| IUPAC Name | (1R)-1-phenyl-2-pyrrolidin-1-ylethanamine |
| PubChem CID | 10797940 (Free Base), 69011261 (Dihydrochloride) |
| Molecular Formula | C₁₂H₁₈N₂ (Base), C₁₂H₂₀Cl₂N₂ (Salt) |
| Molecular Weight | 190.29 g/mol (Base), 263.20 g/mol (Salt)[3] |
| Exact Mass | 262.10035 Da (Dihydrochloride)[3] |
| Topological Polar Surface Area | 29.3 Ų[3] |
| Stereocenters | 1 (Defined R-configuration at C1) |
| Physical State (Standard Conditions) | Pale yellow liquid (Base) / White crystalline powder (Salt) |
Stereoretentive Synthetic Methodology (Chiral Pool Approach)
Fig 1. Stereoretentive synthesis of (1R)-1-Phenyl-2-pyrrolidin-1-ylethanamine.
Step-by-Step Protocol & Self-Validating Causality:
Step 1: N-Boc Protection
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Procedure: Treat (R)-phenylglycine with Di-tert-butyl dicarbonate (Boc₂O) in a biphasic mixture of THF and 1M NaOH.
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Causality: The primary amine must be orthogonally protected to prevent self-condensation or oligomerization during the subsequent carboxylic acid activation step.
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Validation Checkpoint: Perform TLC using a Ninhydrin stain. The starting material will stain deep purple (indicating a free primary amine), whereas the successful N-Boc protected intermediate will not stain, confirming complete protection.
Step 2: Amide Coupling
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Procedure: React the N-Boc-(R)-phenylglycine with pyrrolidine using HATU and DIPEA in anhydrous DMF at 0°C, warming to room temperature.
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Causality: HATU is explicitly chosen over standard carbodiimides (like EDC) because it rapidly forms a highly reactive HOAt ester. This rapid kinetic profile minimizes the lifetime of the activated intermediate, drastically reducing the risk of base-catalyzed epimerization at the highly sensitive benzylic chiral center.
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Validation Checkpoint: LC-MS analysis. The presence of the target mass [M+H]⁺ with no residual starting acid peak validates the coupling efficiency.
Step 3: Carbonyl Reduction
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Procedure: Add the resulting amide dropwise to a suspension of Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF at 0°C, then reflux for 4 hours.
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Causality: Amides are highly stable due to resonance stabilization. Mild hydrides (e.g., NaBH₄) are insufficient; the powerful nucleophilic hydride from LiAlH₄ is required to fully reduce the carbonyl to a methylene group (-CH₂-) without cleaving the C-N bond.
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Validation Checkpoint: FT-IR Spectroscopy. The complete disappearance of the strong amide C=O stretching frequency at ~1650 cm⁻¹ confirms the successful reduction to the amine.
Step 4: Deprotection and Salt Formation
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Procedure: Treat the intermediate with 4M HCl in Dioxane at room temperature.
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Causality: The highly acidic conditions cleanly cleave the Boc group. Because the product is a diamine, it immediately forms a dihydrochloride salt[3]. This salt is insoluble in dioxane and precipitates out of solution, driving the reaction to completion and allowing isolation via simple vacuum filtration—bypassing the need for lossy column chromatography.
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Validation Checkpoint: Chiral HPLC. Confirms the enantiomeric excess (ee > 99%), validating that the stereocenter remained intact throughout the entire synthetic sequence.
Pharmacological Utility: Kinase Inhibition
In medicinal chemistry, (1R)-1-phenyl-2-pyrrolidin-1-ylethanamine is a highly sought-after building block for synthesizing 5-substituted indazole derivatives[2]. These complex molecules function as potent, selective inhibitors of Glycogen Synthase Kinase 3 Beta (GSK-3β), as well as ROCK-1 and JAK2[2].
GSK-3β is a critical regulatory enzyme implicated in the hyperphosphorylation of tau proteins and the abnormal processing of Amyloid Precursor Protein (APP)[2]. By incorporating the (1R)-diamine scaffold, researchers can achieve precise spatial alignment within the ATP-binding cleft of GSK-3β, effectively halting its kinase activity. This inhibition blocks the downstream formation of neurofibrillary tangles and amyloid plaques, offering a promising therapeutic pathway for Alzheimer's disease and other tauopathies[2].
Fig 2. GSK-3β inhibition pathway modulated by (1R)-diamine derivatives.
References
-
Title: (R)-alpha-Phenyl-1-pyrrolidineethanamine | C12H20Cl2N2 | CID 69011261 | Source: PubChem (NIH) | URL: [Link]
- Title: US9163007B2 - 5-substituted indazoles as kinase inhibitors | Source: Google Patents | URL
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. US9163007B2 - 5-substituted indazoles as kinase inhibitors - Google Patents [patents.google.com]
- 3. (R)-alpha-Phenyl-1-pyrrolidineethanamine | C12H20Cl2N2 | CID 69011261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alpha-Phenyl-1-pyrrolidineethanamine dihydrochloride | Benchchem [benchchem.com]
